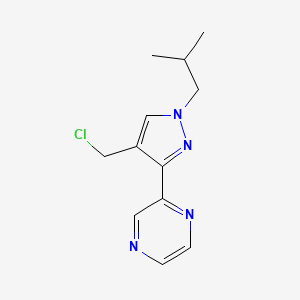

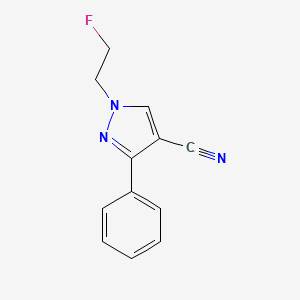

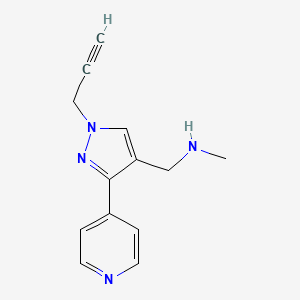

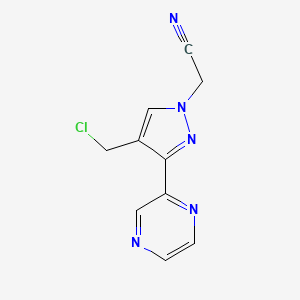

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

Vue d'ensemble

Description

The compound “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” belongs to the class of organic compounds known as difluoromethylated pyrazoles . These are aromatic compounds containing a pyrazole ring substituted at the 1-position with a difluoromethyl group .

Synthesis Analysis

The synthesis of difluoromethylated pyrazoles has been a topic of interest in recent years . The process often involves the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .

Molecular Structure Analysis

The molecular structure of difluoromethylated pyrazoles, including “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide”, is characterized by a pyrazole ring substituted at the 1-position with a difluoromethyl group . The exact structure would need to be confirmed by techniques such as X-ray diffraction .

Chemical Reactions Analysis

Difluoromethylated pyrazoles can undergo various chemical reactions. For instance, they can participate in metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . They can also undergo Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Applications De Recherche Scientifique

Pharmaceutical Research: Targeted Drug Design

The difluoromethyl group in 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is particularly significant in pharmaceutical research. The incorporation of this moiety can enhance the metabolic stability and lipophilicity of potential drug candidates . This compound could be used in the design of selective inhibitors that target specific enzymes or receptors within the body, potentially leading to the development of new medications for diseases where modulation of such targets is beneficial.

Material Science: Advanced Polymer Synthesis

In material science, the unique structural motif of this compound provides opportunities for creating novel polymers with specific properties. For instance, the difluoromethyl group could impart increased resistance to degradation by heat or chemicals, making it a valuable monomer in the synthesis of high-performance plastics or coatings .

Agricultural Chemistry: Pesticide Development

The pyrazole ring present in the compound is a common feature in many agrochemicals. Researchers could explore the use of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide in the development of new pesticides. Its structure could be tailored to interact with particular pests’ biological pathways, offering a way to control crop diseases and improve food security .

Biochemistry: Enzyme Mechanism Studies

This compound’s ability to act as a stable mimetic of natural biological molecules makes it a valuable tool in biochemistry for probing enzyme mechanisms. By incorporating it into substrates or inhibitors, scientists can study the role of difluoromethyl groups in enzyme-catalyzed reactions, providing insights into enzyme function and structure .

Chemical Synthesis: Late-stage Functionalization

The difluoromethyl group is challenging to introduce into complex molecules. However, 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide can serve as a precursor for late-stage functionalization, allowing chemists to add difluoromethyl groups to advanced intermediates in drug synthesis or natural product derivatization .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analyses. Its distinct chemical signature allows for the calibration of instruments and the quantification of similar compounds in complex mixtures .

Neuroscience: Neurotransmitter Receptor Modulation

The structural features of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide make it a candidate for modulating neurotransmitter receptors. Research in this area could lead to new treatments for neurological disorders by influencing receptor activity in the brain .

Environmental Science: Tracer for Pollution Studies

Lastly, due to its unique chemical structure, this compound could be used as a tracer in environmental studies to track the movement and transformation of pollutants in ecosystems. Its stability and detectability in various media make it suitable for such applications .

Mécanisme D'action

While the specific mechanism of action for “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” is not available, difluoromethylated compounds are known to exert their effects through various mechanisms. For instance, eflornithine, a difluoromethylated compound, acts as an inhibitor of ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway .

Safety and Hazards

The safety and hazards associated with “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” would depend on its exact molecular structure and properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Orientations Futures

The field of difluoromethylation, including the study of difluoromethylated pyrazoles, is a rapidly evolving area of research with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities .

Propriétés

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4/c12-11(13)17-9(10(14)15)6-8(16-17)7-4-2-1-3-5-7/h1-6,11H,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKHULHQKAHBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.